molecular formula C21H20FN3O3 B2355338 Ethyl 4-((4-fluorobenzyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 922067-60-5

Ethyl 4-((4-fluorobenzyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2355338
CAS No.: 922067-60-5
M. Wt: 381.407
InChI Key: CWLBJCYIGPUYKT-UHFFFAOYSA-N
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Description

Ethyl 4-((4-fluorobenzyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H20FN3O3 and its molecular weight is 381.407. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity Evaluation

  • Research on the synthesis of new derivatives and their anticancer activity evaluation reveals a methodology for creating compounds with potential efficacy against various cancer types. Such studies are crucial for developing new therapeutic agents (Bekircan et al., 2008).
  • Studies on pyridonecarboxylic acids and their analogues have shown significant antibacterial activity, indicating the potential for developing new antibacterial agents (Egawa et al., 1984).
  • The synthesis and in vitro biological activity evaluation of certain quinolone-3-carboxylic acids derivatives highlight the versatility of these compounds as intermediates for further synthesis of biologically active derivatives (Ziegler et al., 1988).

Antimicrobial and Antioxidant Screening

  • Research involving the synthesis, characterization, and in vitro pharmacological screening of dihydropyrimidin-2-one derivatives has demonstrated their antimicrobial and antioxidant activities, suggesting their potential as therapeutic agents (Dey et al., 2022).

Novel Compound Synthesis for Potential Applications

  • The development of trifluoromethyl-promoted functional derivatives for potential use as monocotyledonous inhibitors showcases the exploration of novel chemical classes for agricultural applications (Wu et al., 2006).

Properties

IUPAC Name

ethyl 4-[(4-fluorophenyl)methylamino]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c1-3-28-21(27)20-17(23-13-15-8-10-16(22)11-9-15)12-19(26)25(24-20)18-7-5-4-6-14(18)2/h4-12,23H,3,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLBJCYIGPUYKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NCC2=CC=C(C=C2)F)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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